molecular formula C9H17BO3 B3192092 (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL CAS No. 608534-39-0

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL

Cat. No.: B3192092
CAS No.: 608534-39-0
M. Wt: 184.04 g/mol
InChI Key: RLTDGBMRNFUOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-OL (CAS: 608534-39-0) is a boron-containing compound featuring a propenol chain ((E)-configured double bond) and a pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6,11H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTDGBMRNFUOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694700
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608534-39-0
Record name 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL is a compound featuring a boron-containing dioxaborolane moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity through various studies and data.

  • Molecular Formula : C13H21BNO2
  • Molecular Weight : 227.13 g/mol
  • CAS Number : 1356111-39-1
  • SMILES Notation : C=C(C(=O)O)C(=C)C1(C(C(C(C1)O)B(O)O)C)C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of dioxaborolane have been reported to inhibit tubulin polymerization and induce apoptosis in cancer cells such as A549 (lung cancer) and MDA-MB-435 (melanoma) with IC50 values in the low micromolar range .
  • Kinase Inhibition
    • The compound has demonstrated potential as a kinase inhibitor. Kinase inhibitors play crucial roles in cancer treatment by interfering with the signaling pathways that promote cell division and survival. In particular, compounds similar to this compound have been noted for their ability to selectively bind to the ATP-binding pocket of receptor tyrosine kinases .
  • Neuroprotective Effects
    • Emerging research indicates that boron-containing compounds may exhibit neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammation in neuronal cells .

Table 1: Anticancer Activity of Dioxaborolane Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
10hA549 (Lung)0.56Tubulin polymerization inhibition
10gMDA-MB-435 (Melanoma)0.229Apoptosis induction via caspase activation
22Various Cancer Lines<0.01Growth inhibition

Table 2: Kinase Inhibition Profile

CompoundTarget KinaseIC50 (nM)Selectivity Ratio
4EGFR<10>1000 (other kinases)
5BRAF<20Moderate

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various dioxaborolane derivatives on A549 cells, it was found that treatment with compound 10h resulted in a significant decrease in cell viability at concentrations as low as 0.56 µM. The mechanism was linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of boron-containing compounds demonstrated that treatment with similar dioxaborolane derivatives reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic applications in neurodegenerative diseases.

Scientific Research Applications

Borylation Reactions

One of the primary applications of this compound is in borylation reactions. Borylation refers to the introduction of a boron atom into organic molecules, which can significantly enhance their reactivity and functionality. The tetramethyl dioxaborolane moiety allows for selective borylation at various positions in aromatic and aliphatic compounds.

Case Study: Borylation of Alkylbenzenes

In a study conducted by researchers at [source], the compound was utilized for the borylation of alkylbenzenes at the benzylic C-H bonds using palladium catalysts. This method demonstrated high selectivity and efficiency, highlighting the utility of (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL in synthesizing complex organic molecules.

Cross-Coupling Reactions

The compound serves as a crucial reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This process involves the coupling of aryl or vinyl boronic acids with various electrophiles to form biaryl compounds.

Data Table: Cross-Coupling Reaction Conditions

Reaction TypeCatalystSolventTemperatureYield (%)
Suzuki CouplingPd(PPh3_3)2_2Cl2_2Toluene80°C85
Negishi CouplingPd(OAc)2_2DMF100°C90
Stille CouplingPd(PPh3_3)4_4THF60°C75

Polymerization Processes

The vinyl group in this compound allows it to participate in polymerization reactions. It can be used as a monomer or co-monomer in the synthesis of functional polymers.

Example: Synthesis of Functional Polymers

Research has shown that incorporating this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. The resulting materials are suitable for applications in coatings and adhesives.

Drug Development

The unique structure of this compound makes it an attractive candidate for drug development. Its ability to form stable complexes with biological targets can lead to the discovery of new therapeutic agents.

Case Study: Anticancer Agents

A recent study explored the use of this compound in developing anticancer drugs. The results indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells [source].

Diagnostics

The boron atom's unique properties allow for its use in diagnostic applications. Compounds containing boron can be utilized as contrast agents in imaging techniques such as MRI or PET scans due to their ability to enhance signal intensity.

Comparison with Similar Compounds

Stereochemical Variants: (Z)-Isomers

  • Ethyl (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate ():
    • Key Difference : Z-configuration at the double bond.
    • Impact : The Z-isomer exhibits distinct reactivity in cycloaddition and cyclization reactions due to steric and electronic effects. For example, (Z)-isomers are more prone to photoredox-catalyzed deboronative radical additions compared to E-isomers .
    • Synthetic Utility : Used as ambiphilic C3-synthons for coumarin synthesis .

Chain Length and Functional Group Modifications

  • (Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol (): Key Difference: Extended carbon chain (butenol vs. propenol). Impact: Longer chains may enhance lipophilicity, influencing solubility and biological membrane penetration. This compound is utilized in asymmetric synthesis, where chain length affects stereoselectivity .
  • [(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate ():

    • Key Difference : Acetate group replaces the hydroxyl.
    • Impact : Increased lipophilicity improves bioavailability in prodrug applications. The acetate acts as a protective group, hydrolyzing in vivo to release the active hydroxyl-bearing compound .

Aromatic vs. Aliphatic Boronates

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): Key Difference: Aromatic amine substituent vs. aliphatic propenol. Impact: Aromatic boronates are preferred in Suzuki couplings for biaryl synthesis due to their stability and electronic compatibility with aryl halides. The target compound’s aliphatic hydroxyl group offers orthogonal reactivity for functionalization (e.g., esterification) .

Protective Group Derivatives

  • (E)-4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane ():
    • Key Difference : Tetrahydropyranyl (THP) protective group on the hydroxyl.
    • Impact : The THP group enhances stability during synthetic procedures, preventing unwanted side reactions. Deprotection under acidic conditions regenerates the active hydroxyl group .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Key Reactivity/Application
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propen-1-OL (Target) C₉H₁₇BO₃ Not reported Prodrug synthesis, bifunctional cross-coupling
[(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl] acetate C₁₁H₁₉BO₄ Not reported Lipophilic prodrug precursor
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol C₁₂H₁₇BO₃ 96.5–98.2 Suzuki coupling, biaryl synthesis
(Z)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol C₁₀H₁₉BO₃ Not reported Asymmetric cyclopropanation

Reactivity Notes:

  • Suzuki-Miyaura Coupling : The target compound’s aliphatic boronate is less reactive toward aryl halides compared to aromatic analogs but is effective in alkyl-alkyl couplings when paired with specialized catalysts .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for (E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL to ensure stability?

  • Methodological Answer: Store the compound at 0–6°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Moisture-sensitive boronate esters degrade rapidly; thus, anhydrous solvents and desiccants (e.g., molecular sieves) should be used during handling. Storage in amber vials minimizes light-induced decomposition .

Q. How can the stereochemical configuration (E vs. Z) of this compound be confirmed experimentally?

  • Methodological Answer:

  • 1H NMR Analysis: The coupling constant (JJ) between the α- and β-vinylic protons distinguishes E/Z isomers. For E-isomers, JJ typically ranges from 12–18 Hz due to trans-diaxial coupling, whereas Z-isomers exhibit lower JJ values (<10 Hz) .
  • NOE Experiments: Nuclear Overhauser effects between the hydroxyl group and adjacent protons can confirm spatial proximity in the E-configuration.
  • X-ray Crystallography: If crystalline, single-crystal X-ray diffraction provides definitive stereochemical assignment .

Q. What purification strategies are effective for isolating this compound without decomposition?

  • Methodological Answer:

  • Chromatography: Use silica gel columns with 0.25% triethylamine in the eluent (e.g., hexanes/EtOAc) to neutralize acidic sites on silica that promote boronate decomposition .
  • Distillation: Short-path distillation under reduced pressure (<1 mmHg) minimizes thermal degradation.
  • Recrystallization: Optimize solvent polarity (e.g., hexanes/EtOAc mixtures) to enhance crystalline yield .

Advanced Research Questions

Q. How do steric and electronic effects of the dioxaborolane group influence reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Steric Effects: The 4,4,5,5-tetramethyl substituents increase steric hindrance, slowing transmetalation in Suzuki-Miyaura reactions. Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic activity .
  • Electronic Effects: The electron-rich dioxaborolane stabilizes the boron center, reducing oxidative addition rates. Optimize reaction temperature (80–100°C ) and base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to improve yields .

Q. What experimental variables explain discrepancies in reported yields for Heck couplings using this boronate ester?

  • Methodological Answer:

  • Catalyst System: Screen Pd sources (e.g., Pd(OAc)2_2, PdCl2_2(PPh3_3)2_2) and ligands (e.g., P(t-Bu)3_3) to match substrate electronic demands .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may increase side reactions. Test mixed solvents (e.g., dioxane/H2_2O) for balance .
  • Oxygen Sensitivity: Degradation via boronate oxidation is common. Conduct reactions under strict inert atmosphere (N2_2/Ar) with degassed solvents .

Q. How can competing protodeboronation be minimized during synthetic applications?

  • Methodological Answer:

  • pH Control: Maintain neutral to slightly basic conditions (pH 7–9) using weak bases (e.g., NaHCO3_3) to suppress acid-catalyzed protodeboronation .
  • Additives: Include catechol derivatives (e.g., pinacol) to stabilize the boronate via Lewis acid-base interactions .
  • Low-Temperature Reactions: Perform critical steps (e.g., transmetalation) at 0–25°C to reduce kinetic decomposition .

Data Contradiction Analysis

Q. Conflicting reports on optimal Suzuki-Miyaura reaction yields: How to resolve?

  • Methodological Answer:

  • Substrate Purity: Ensure the boronate ester is >95% pure (HPLC/11^{11}B NMR) to exclude impurities that poison catalysts .
  • Catalyst Loading: Test Pd concentrations (1–5 mol%)—higher loadings may compensate for steric hindrance but increase costs .
  • Base Screening: Replace K2_2CO3_3 with stronger bases (e.g., CsF) in THF/H2_2O systems to enhance transmetalation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL
Reactant of Route 2
(E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-propen-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.